

Application Notes: Ovalbumin-Induced Allergic Asthma Model in Mice

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Compound of Interest

Compound Name: Ovalbumins

Cat. No.: B15569925

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Introduction

The ovalbumin (OVA)-induced allergic asthma model in mice is the most widely used and well-characterized in vivo model for studying the pathophysiology of allergic asthma and for evaluating potential therapeutic agents. This model mimics the key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, mucus overproduction, and high levels of serum IgE. The model involves an initial sensitization phase, where the immune system is primed against the allergen (ovalbumin), followed by a challenge phase, where the airways are directly exposed to the allergen, triggering an asthmatic response.

Principle of the Model

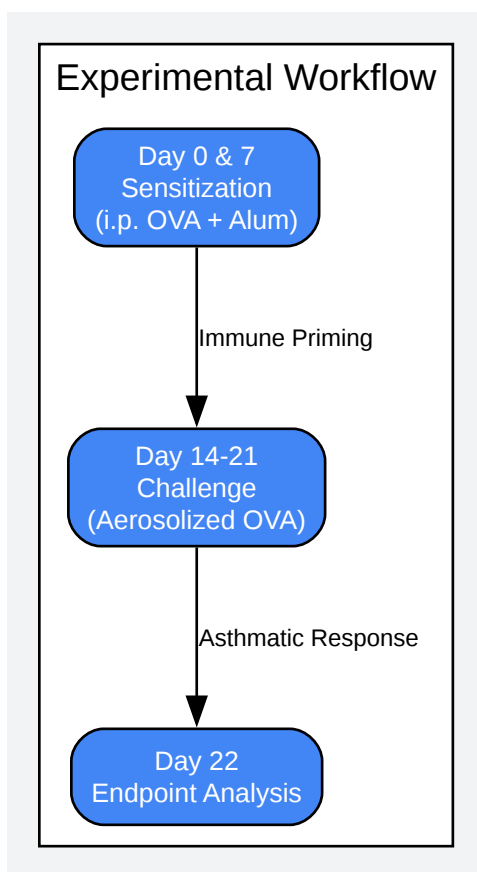
The model is based on inducing a T-helper 2 (Th2) cell-mediated immune response. During the sensitization phase, intraperitoneal (i.p.) injection of OVA mixed with an adjuvant, typically aluminum hydroxide (Alum), promotes the uptake of OVA by antigen-presenting cells (APCs). These APCs process and present OVA peptides to naive T cells, driving their differentiation into Th2 cells. In the subsequent challenge phase, inhalation of aerosolized OVA leads to the activation of these memory Th2 cells in the lungs. Activated Th2 cells release a characteristic set of cytokines:

- Interleukin-4 (IL-4): Promotes B cell class switching to produce IgE.
- Interleukin-5 (IL-5): Is crucial for the recruitment, activation, and survival of eosinophils.

- Interleukin-13 (IL-13): Induces airway hyperresponsiveness, goblet cell metaplasia, and mucus overproduction.

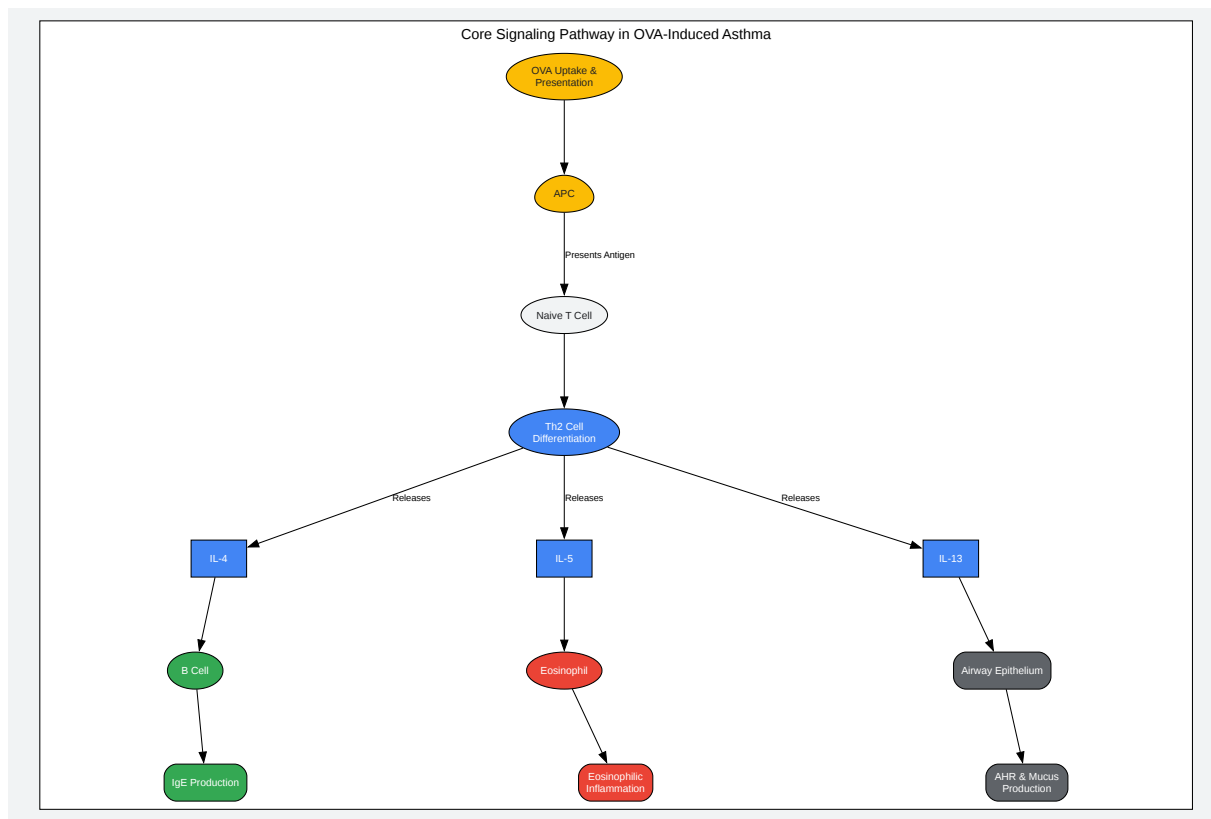
This cascade of events results in the cardinal features of allergic asthma.

Experimental Workflow & Signaling Pathway



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Figure 1: A typical experimental timeline for the acute OVA-induced asthma model.



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Figure 2: Th2-mediated signaling cascade in the OVA-induced asthma model.

Detailed Experimental Protocol

This protocol describes a standard acute model of OVA-induced allergic asthma in BALB/c mice.

1. Materials and Reagents

- Animals: Female BALB/c mice, 6-8 weeks old.
- Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich, Cat# A5503).
- Adjuvant: Aluminum Hydroxide (Alum) (e.g., Imject™ Alum, Thermo Fisher, Cat# 77161).

- Solutions: Sterile, pyrogen-free saline (0.9% NaCl).
- Challenge Equipment: Nebulizer/aerosol generator and exposure chamber.
- Analysis: Methacholine, ELISA kits for OVA-specific IgE, reagents for cell counting and differential staining (e.g., Diff-Quik).

2. Experimental Procedure

Phase 1: Sensitization

- On Day 0 and Day 7, sensitize mice by intraperitoneal (i.p.) injection.
- Prepare the sensitization solution: Mix 100 µg of OVA and 2 mg of Alum in a final volume of 200 µL sterile saline per mouse.
- Inject each mouse with 200 µL of the OVA/Alum solution.
- The control group should be injected with 200 µL of saline or Alum in saline.

Phase 2: Aerosol Challenge

- From Day 14 to Day 21, challenge the mice daily for 30 minutes with an aerosolized OVA solution.
- Prepare the challenge solution: 1% (w/v) OVA in sterile saline.
- Place the mice in the exposure chamber and aerosolize the solution using a nebulizer.
- The control group should be challenged with aerosolized saline only.

Phase 3: Endpoint Analysis (Day 22)

Analysis is typically performed 24 hours after the final aerosol challenge.

Protocol 3.1: Measurement of Airway Hyperresponsiveness (AHR)

- Measure AHR using a whole-body plethysmograph system.

- Place a conscious, unrestrained mouse in the main chamber. Allow for a 10-minute acclimatization period.
- Record baseline readings for 3 minutes.
- Expose the mouse to nebulized saline (vehicle control) for 3 minutes, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes each.
- Record measurements for 3 minutes following each nebulization.
- AHR is expressed as the Enhanced Pause (Penh), a calculated value that correlates with airway resistance.

Protocol 3.2: Bronchoalveolar Lavage (BAL) Fluid Analysis

- Euthanize the mouse via an approved method.
- Expose the trachea and carefully insert a cannula.
- Secure the cannula with a suture.
- Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times with the same fluid.
- Centrifuge the collected BAL fluid at 500 x g for 10 minutes at 4°C.
- Collect the supernatant for cytokine analysis and store at -80°C.
- Resuspend the cell pellet in 1 mL of PBS. Count the total number of cells using a hemocytometer.
- Prepare cytospin slides from the cell suspension. Stain the slides (e.g., with Diff-Quik) and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.

Protocol 3.3: Serum Collection for IgE Analysis

- Collect blood via cardiac puncture immediately after euthanasia.
- Allow the blood to clot at room temperature for 30 minutes.
- Centrifuge at 2,000 x g for 15 minutes at 4°C.
- Collect the serum (supernatant) and store it at -80°C.
- Measure the concentration of OVA-specific IgE using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 3.4: Lung Histology

- After BAL fluid collection, perfuse the lungs with saline.
- Inflate the lungs by instilling 10% neutral buffered formalin through the tracheal cannula.
- Excise the lungs and immerse them in formalin for 24 hours for fixation.
- Process the tissues, embed them in paraffin, and cut 4-5 µm sections.
- Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production and goblet cell metaplasia.

Expected Quantitative Outcomes

The following tables summarize typical data obtained from an acute OVA-induced asthma model in BALB/c mice compared to a saline-treated control group.

Table 1: Inflammatory Cell Profile in Bronchoalveolar Lavage (BAL) Fluid

Cell Type	Control Group (Saline)	OVA-Challenged Group
Total Cells (x 10 ⁵)	0.5 - 1.5	5.0 - 15.0
Eosinophils (x 10 ⁴)	< 0.1	20.0 - 60.0
Neutrophils (x 10 ⁴)	< 0.5	1.0 - 5.0
Lymphocytes (x 10 ⁴)	< 0.5	2.0 - 10.0
Macrophages (x 10 ⁵)	0.5 - 1.5	1.0 - 3.0

Table 2: Airway Hyperresponsiveness (AHR) to Methacholine

Methacholine (mg/mL)	Control Group (Penh)	OVA-Challenged Group (Penh)
Baseline	0.8 - 1.2	1.0 - 1.5
12.5	1.5 - 2.5	3.5 - 6.0
25	2.0 - 3.5	6.0 - 10.0
50	3.0 - 5.0	9.0 - 15.0

Table 3: Serum Immunoglobulin Levels

Analyte	Control Group	OVA-Challenged Group
OVA-specific IgE (ng/mL)	< 50	1000 - 3000
OVA-specific IgG1 (µg/mL)	< 1	50 - 200

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